Cas no 379255-16-0 (2-(2-Chlorophenyl)quinoline-4-carbohydrazide)
2-(2-Chlorophenyl)quinoline-4-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Chlorophenyl)quinoline-4-carbohydrazide
- AKOS000116124
- VS-05376
- Z56843597
- G32635
- 2-(2-Chloro-phenyl)-quinoline-4-carboxylic acid hydrazide
- BBL016571
- MFCD02373367
- EN300-03710
- SB86081
- Oprea1_482683
- ALBB-002652
- STK424591
- CS-0307621
- 379255-16-0
-
- MDL: MFCD02373367
- Inchi: 1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21)
- InChI Key: TZUHPGPHBZGCON-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=CC(C(NN)=O)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 297.0668897g/mol
- Monoisotopic Mass: 297.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 68Ų
2-(2-Chlorophenyl)quinoline-4-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114294-1g |
2-(2-chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 95% | 1g |
$198 | 2024-07-17 | |
| TRC | C614670-100mg |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C614670-500mg |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C614670-1g |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 1g |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM114294-5g |
2-(2-chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM114294-10g |
2-(2-chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 95% | 10g |
$720 | 2021-08-06 | |
| abcr | AB379950-500 mg |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB379950-1 g |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB379950-5 g |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB379950-10 g |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide |
379255-16-0 | 10 g |
€1,074.00 | 2023-07-19 |
2-(2-Chlorophenyl)quinoline-4-carbohydrazide Suppliers
2-(2-Chlorophenyl)quinoline-4-carbohydrazide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-(2-Chlorophenyl)quinoline-4-carbohydrazide
Introduction to 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS No. 379255-16-0)
2-(2-Chlorophenyl)quinoline-4-carbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 379255-16-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide, particularly the presence of a chlorophenyl group and a carbohydrazide moiety, contribute to its unique chemical properties and biological interactions, making it a subject of extensive research in drug discovery and development.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a chlorophenyl group at the 2-position of the quinoline ring enhances its lipophilicity and binding affinity to biological targets, while the carbohydrazide functional group at the 4-position introduces reactivity that can be exploited for further derivatization and bioconjugation strategies.
In recent years, 2-(2-Chlorophenyl)quinoline-4-carbohydrazide has been studied for its potential applications in addressing various diseases. One of the most promising areas of research involves its role as an intermediate in the synthesis of novel therapeutic agents. The compound's ability to undergo further chemical modifications allows researchers to tailor its properties for specific biological functions. For instance, its carbohydrazide group can react with aldehydes and ketones to form Schiff bases, which have been shown to possess significant pharmacological activity.
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-(2-Chlorophenyl)quinoline-4-carbohydrazide. Researchers have demonstrated that certain modifications of this scaffold can lead to compounds with enhanced efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. These findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
Moreover, the quinoline derivatives have shown promise in oncology research. The structural motif is known to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells. By targeting these enzymes, compounds like 2-(2-Chlorophenyl)quinoline-4-carbohydrazide and its analogs can induce apoptosis and inhibit tumor growth. Preclinical studies have indicated that certain derivatives exhibit potent antitumor activity with acceptable toxicity profiles.
The synthesis of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of 2-chlorobenzaldehyde, which is then condensed with quinoline-4-carboxylic acid hydrazide under appropriate conditions. The reaction sequence may involve cyclization steps to form the quinoline core, followed by functional group transformations to introduce the desired substituents.
In terms of pharmacokinetics, 2-(2-Chlorophenyl)quinoline-4-carbohydrazide exhibits moderate solubility in organic solvents but limited solubility in water. This property influences its formulation as an oral or injectable drug and necessitates considerations for bioavailability enhancement strategies such as prodrugs or nanocarrier systems.
The compound's potential toxicity profile has also been evaluated through in vitro and in vivo studies. Preliminary toxicological assessments suggest that it exhibits low acute toxicity at therapeutic doses but may cause hepatotoxicity or nephrotoxicity at higher concentrations. Further studies are required to fully characterize its safety profile before clinical translation.
Advances in computational chemistry have enabled researchers to predict the binding modes of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide with biological targets using molecular docking simulations. These virtual screening approaches have accelerated the discovery process by identifying promising lead compounds for further experimental validation. By integrating experimental data with computational models, scientists can refine their understanding of how this compound interacts with proteins and nucleic acids.
The development of novel synthetic methodologies has also contributed to the growing interest in 2-(2-Chlorophenyl)quinoline-4-carbohydrazide. Catalytic processes and green chemistry principles have been employed to improve reaction efficiency while minimizing waste generation. Such innovations align with global efforts to promote sustainable pharmaceutical manufacturing practices.
Future directions in research on CAS No. 379255-16-0 include exploring its potential as a scaffold for structure-based drug design. By modifying specific functional groups or introducing new moieties, researchers aim to enhance its therapeutic index and reduce side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications.
In conclusion, 2-(2-Chlorophenyl)quinoline-4-carbohydrazide represents a promising candidate for further development in medicinal chemistry. Its unique structural features offer opportunities for designing drugs with improved efficacy and reduced toxicity against various diseases. Continued research efforts will be crucial in unlocking its full therapeutic potential and bringing new treatments to patients worldwide.
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